molecular formula C20H29ClN2O B2789243 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 317329-74-1

1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2789243
CAS No.: 317329-74-1
M. Wt: 348.92
InChI Key: PMMYLMUJCKBRIN-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a carbazole moiety linked to a piperidine ring via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives and cyclohexanone under acidic conditions.

    Attachment of the Propanol Chain: The carbazole intermediate is then reacted with an appropriate alkylating agent to introduce the propanol chain.

    Formation of the Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(morpholin-1-yl)propan-2-ol hydrochloride
  • 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of the carbazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-piperidin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O.ClH/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22;/h2,4,8,10,16,23H,1,3,5-7,9,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYLMUJCKBRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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